N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide
Description
N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carboxamide group at the 3-position and a morpholine-containing phenyl ring at the N-position.
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-10-20-11-12)16-13-3-1-2-4-14(13)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRJGWRXWPTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be attached to the phenyl group via a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated phenyl compound.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, where the amine group of the morpholine-phenyl derivative reacts with a carboxylic acid derivative of the thiophene.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide has been identified as an inhibitor of IκB kinase 2 (IKK-2), which is involved in the NF-kB signaling pathway. This pathway plays a critical role in regulating inflammatory responses and cell survival. Inhibition of IKK-2 can lead to therapeutic effects in various inflammatory diseases, including rheumatoid arthritis and other conditions characterized by excessive NF-kB activity.
2. Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa cells (cervical cancer). Its mechanism may involve the modulation of apoptosis pathways or the inhibition of specific cancer-related signaling pathways. The unique structure of the compound enhances its selectivity and efficacy compared to other similar compounds lacking this combination.
3. Neurological Disorders
There is emerging interest in the potential of this compound as a treatment for neurological disorders. The compound's ability to penetrate the blood-brain barrier and selectively inhibit targets involved in neuroinflammation suggests it could be beneficial for conditions such as depression and neurodegenerative diseases .
Materials Science Applications
1. Organic Electronics
The compound is also being explored for its applications in organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of thiophene derivatives into electronic materials can enhance charge transport properties and device efficiency.
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Anti-inflammatory | Inhibits IKK-2; potential therapeutic effects in inflammatory diseases. |
| Anticancer | Significant cytotoxicity against cancer cell lines; modulation of apoptosis pathways. |
| Neurological Disorders | Potential treatment for depression and neurodegenerative diseases; ability to penetrate the blood-brain barrier. |
| Organic Electronics | Used as a building block for organic semiconductors; enhances charge transport properties. |
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Anti-inflammatory Studies : A study highlighted its role as an IKK-2 inhibitor, showing significant reduction in inflammation markers in vitro and in vivo models.
- Cytotoxicity Assessments : In vitro tests revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Organic Electronic Devices : Research on incorporating this compound into OLEDs demonstrated improved efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis.
Pathways Involved: By inhibiting the QcrB subunit, the compound disrupts the electron transport chain, leading to impaired cellular respiration and energy production in the bacteria.
Comparison with Similar Compounds
Thiophene-3-carboxamide Derivatives with Aromatic Amine Substituents
- Example 1: 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide (C₂₁H₁₇ClN₄O₃S, MW 440.90) Key Features: Chlorine substitution at the thiophene ring and a methoxyphenyl group enhance lipophilicity. This compound’s synthesis involves ethylene glycol-mediated reactions with aromatic amines . Comparison: The morpholinyl group in the target compound likely improves water solubility compared to the methoxyphenyl group due to morpholine’s polar nature.
- Example 2: 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide (C₂₃H₂₅N₃OS) Key Features: A dimethylamino-phenyl substituent confers antibacterial and antifungal activities. Crystallographic data reveal planar thiophene-carboxamide backbones .
Thiophene Carboxamides with Sulfonyl and Halogen Substituents
- Comparison: The target compound’s morpholinyl group is electron-donating, which may influence redox properties and interaction with cytochrome P450 enzymes differently.
Key Observations :
Dipole Moments and Solubility
- Carboxamides with chlorophenyl and dimethoxybenzylideneamino groups exhibit ground-state dipole moments of 4.5–5.5 D, influencing membrane permeability . Morpholine’s polarity may further increase dipole moments, enhancing aqueous solubility.
Biological Activity
N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a morpholine group, which enhances its biological activity by facilitating interactions with various biological targets. The presence of the morpholine moiety is crucial for its pharmacological properties, potentially allowing for better solubility and bioavailability.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in cancer cell proliferation. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer signaling pathways .
- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways which can lead to altered cellular responses.
Anticancer Properties
Numerous studies have documented the anticancer effects of this compound. Key findings include:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The IC50 values indicate potent activity, often in the low micromolar range .
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| CEM-13 | 0.48 | Cell cycle arrest |
| U-937 | 1.54 | Enzyme inhibition |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells, revealing that it induces apoptosis through caspase activation and upregulation of p53 expression. Flow cytometry analysis confirmed that treatment led to an increase in cells arrested at the G1 phase of the cell cycle .
- Combination Therapy : Research has explored the efficacy of combining this compound with other chemotherapeutics, finding enhanced cytotoxic effects when used alongside traditional agents like doxorubicin. This combination therapy approach suggests potential for improved treatment regimens in oncology.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other morpholine-containing compounds and thiophene derivatives:
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| This compound | 0.65 | Anticancer |
| 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide | 1.93 | Anticancer |
| Thiophene derivatives | Varies | Enzyme inhibitors |
Q & A
Basic: What are the common synthetic routes for N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide?
Methodological Answer:
The compound is synthesized via acylation or coupling reactions. A typical approach involves reacting a thiophene-3-carboxylic acid derivative with 2-(morpholin-4-yl)aniline using coupling agents like EDCI/HOBt or DCC. For example, demonstrates similar thiophene carboxamide syntheses using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or recrystallization . Key steps include:
- Activation of the carboxylic acid : Use of coupling agents to form reactive intermediates.
- Amide bond formation : Reaction with the morpholine-substituted aniline under inert conditions.
- Purification : HPLC (C18 column, acetonitrile/water gradients) or recrystallization (methanol/ethanol) to achieve >95% purity.
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopic techniques :
- Mass spectrometry : LC-MS (ESI+) for molecular ion confirmation (e.g., [M+H]+) and HRMS for exact mass validation .
- Elemental analysis : To verify purity (>98%) for novel compounds .
Basic: What analytical techniques are used to determine the purity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). For example, reports a retention time of 1.43 minutes under SMD-TFA05 conditions (acetonitrile/water + 0.1% TFA) .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.5).
- Melting point analysis : Sharp melting points (e.g., 191–199°C for analogous compounds) indicate purity .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:
- Dose-response studies : Validate activity across multiple concentrations (e.g., IC50 values in enzymatic assays) .
- Structural analogs : Compare with derivatives (e.g., morpholine ring modifications) to isolate pharmacophore contributions. highlights dipole moment analysis to explain variations in medicinal properties .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity) to confirm mechanisms .
Advanced: What computational approaches are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on morpholine-thiophene interactions with active sites .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and dipole moments to correlate with bioactivity. used this to explain activity differences in carboxamides .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Low solubility in common solvents necessitates vapor diffusion (e.g., DMSO/water) .
- Data collection : Use synchrotron radiation for small crystals. SHELXL ( ) is preferred for refining high-resolution data, especially for twinned crystals .
- Disorder modeling : Morpholine ring flexibility may require constrained refinement. SHELXPRO can interface with restraints for macromolecular compatibility .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst optimization : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds with >90% yields (see for scale-up protocols) .
- Solvent selection : Replace CH₂Cl₂ with greener solvents (e.g., 2-MeTHF) to improve safety and efficiency.
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., anhydride reactions) .
Advanced: What mechanisms underpin the biological activity of this compound?
Methodological Answer:
- Target engagement : Likely kinase inhibition (e.g., PI3K/mTOR) due to morpholine’s ATP-binding pocket interactions. cites similar carboxamides as kinase inhibitors .
- Membrane permeability : Morpholine enhances solubility and logP (predicted ~2.5 via ChemAxon), aiding cellular uptake .
- Metabolic stability : In vitro microsomal assays (human/rat liver) assess CYP450-mediated degradation. Modify substituents (e.g., fluorination) to improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
